Synthesis of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide
Synthesis of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of N-(4-methoxyphenyl)-2-butenamide, a valuable compound in organic synthesis and potential pharmaceutical development. This guide details the chemical principles, experimental procedures, and characterization of the target molecule.
Introduction
N-(4-methoxyphenyl)-2-butenamide, also known as N-(p-anisyl)crotonamide, is an unsaturated amide that holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure combines a methoxy-substituted aromatic ring with an α,β-unsaturated amide moiety, features that are present in various bioactive compounds. This guide outlines a standard and efficient laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis of N-(4-methoxyphenyl)-2-butenamide is typically achieved through the acylation of p-anisidine with crotonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine group of p-anisidine on the electrophilic carbonyl carbon of crotonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of N-(4-methoxyphenyl)-2-butenamide.
Experimental Protocol
This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-2-butenamide based on standard acylation methods.
Materials:
-
p-Anisidine
-
Crotonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve crotonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the crotonyl chloride solution dropwise to the stirred solution of p-anisidine and base over a period of 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain the temperature at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(4-methoxyphenyl)-2-butenamide as a solid.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the expected product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| p-Anisidine | C₇H₉NO | 123.15 | White to yellowish solid | 57-60 | 243 |
| Crotonyl chloride | C₄H₅ClO | 104.53 | Colorless to yellow liquid | - | 124-126 |
Table 2: Characterization Data for N-(4-methoxyphenyl)-2-butenamide
| Property | Data |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molar Mass ( g/mol ) | 191.23 |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Data not available in the searched literature. Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.0 (m, 1H, -CH=), ~5.9 (m, 1H, =CH-CO), ~3.8 (s, 3H, -OCH₃), ~1.9 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~164 (C=O), ~156 (C-OCH₃), ~142 (-CH=), ~131 (Ar-C), ~122 (Ar-CH), ~121 (=CH-CO), ~114 (Ar-CH), ~55 (-OCH₃), ~18 (-CH₃) |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1600 (C=C stretch), ~1540 (N-H bend, amide II), ~1240 (C-O stretch) |
| Mass Spectrum (m/z) | Expected molecular ion peak: [M]⁺ at 191.09 |
Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Experimental verification is required for precise chemical shifts and peak assignments.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.
Caption: Workflow for the synthesis and characterization of N-(4-methoxyphenyl)-2-butenamide.
Conclusion
The synthesis of N-(4-methoxyphenyl)-2-butenamide via acylation of p-anisidine with crotonyl chloride is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided, along with the expected characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. Further studies to fully characterize the compound and explore its potential applications are encouraged.




